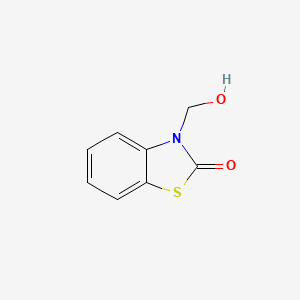

3-(Hydroxymethyl)-2-benzothiazolinone

Description

Contextual Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Benzothiazoles, heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govbibliomed.org This designation stems from their consistent appearance in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties. bibliomed.orgresearchgate.net The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse range of derivatives with distinct biological functions. researchgate.net

The significance of this heterocyclic system is underscored by its presence in numerous compounds investigated for therapeutic applications. Key areas of research include their evaluation as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. bibliomed.orgnih.gov For instance, certain 2-aryl benzothiazole derivatives have shown potent and selective antitumor activity, while other analogues have been developed as radioactive agents for imaging amyloid plaques associated with Alzheimer's disease. bibliomed.org The ability of the benzothiazole scaffold to interact with various biological targets makes it a cornerstone in the design and discovery of novel therapeutic agents. mdpi.commdpi.com

Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Research Area |

|---|---|

| Anticancer / Antitumor | Oncology nih.govnih.gov |

| Antimicrobial (Antibacterial/Antifungal) | Infectious Diseases nih.govuokerbala.edu.iq |

| Anti-inflammatory | Immunology nih.gov |

| Anticonvulsant | Neurology bibliomed.org |

| Antidiabetic | Endocrinology bibliomed.org |

| Antiviral | Virology mdpi.com |

| Amyloid Imaging | Neurodegenerative Disease bibliomed.org |

Historical Perspective on 2-Benzothiazolinone Derivatives and Their Research Trajectories

The investigation into benzothiazole-related structures has a long history, with early synthetic work laying the foundation for future medicinal chemistry explorations. A key milestone in the study of related compounds occurred in 1935, when Kaufmann first synthesized a series of substituted ureidobenzothiazoles (UBTs), which share a core structural similarity with 2-benzothiazolinones. nih.gov These early studies demonstrated the chemical accessibility of these scaffolds.

A significant surge in interest within the medicinal chemistry community occurred after 1950, spurred by the discovery that the benzothiazole derivative Riluzole possessed clinical anticonvulsant activity. nih.gov This finding catalyzed broader research into the pharmacological potential of the benzothiazole class. A particularly relevant derivative, 3-methyl-2-benzothiazolinone hydrazone (MBTH), was first reported by Eugene and Hauser in 1961 as a highly sensitive reagent for the analytical determination of trace amounts of formaldehyde (B43269). google.com This application highlighted the utility of the 2-benzothiazolinone core in fields beyond direct therapeutic development, establishing its role as a valuable chemical tool. The research trajectory has since expanded to include the synthesis and biological evaluation of a wide range of 2-benzothiazolinone derivatives for various potential therapeutic applications, including antitumor studies. researchgate.net

Rationale for Focused Investigation on 3-(Hydroxymethyl)-2-benzothiazolinone as a Pivotal Scaffold for Derivatization

The focused investigation of this compound stems from its strategic value as a chemical intermediate for generating diverse molecular libraries. The key to its utility lies in the N-hydroxymethyl group (-CH₂OH) at the 3-position of the benzothiazolinone (B8138533) ring. This functional group serves as a versatile and reactive "handle" for a variety of chemical transformations.

In medicinal chemistry, the introduction of an N-hydroxymethyl group into a heterocyclic compound is a recognized strategy for creating potential prodrugs. documentsdelivered.com While the N-hydroxymethyl compound itself may be biologically active, it also provides a site for further modification, such as esterification or etherification, to alter properties like solubility, stability, and bioavailability. The hydroxymethyl group can be easily converted to other functional groups, such as a chloromethyl group, which is a potent electrophile for subsequent nucleophilic substitution reactions. This allows for the straightforward attachment of a wide range of moieties, including amines, thiols, and other nucleophiles, to the core scaffold.

This capacity for facile derivatization makes this compound a pivotal starting material. It enables chemists to systematically modify the structure and explore the structure-activity relationships (SAR) of the resulting novel compounds. By building upon this core, researchers can generate a library of analogues to screen for enhanced biological activity against various targets. mdpi.com

Overview of Key Research Domains Pertaining to the Chemical Compound and its Analogues

Research pertaining to this compound and its analogues primarily falls within the domain of medicinal chemistry, with a strong focus on oncology and infectious diseases. The core benzothiazole structure is a well-established pharmacophore, and derivatives are frequently synthesized and evaluated for their potential therapeutic effects.

A significant area of investigation is the development of novel anticancer agents. nih.gov For example, studies on derivatives of the closely related 3-methyl-2-benzothiazolinone hydrazone have demonstrated antitumor activity against various human solid tumor cell lines, including liver, breast, lung, and colon cancer cells. researchgate.net Other research has focused on developing benzothiazole hydrazone derivatives as selective inhibitors of the Bcl-XL protein, which is a key regulator of apoptosis and a high-value target in cancer therapy. amazonaws.com These studies suggest that the 2-benzothiazolinone scaffold is a promising platform for the design of new antiproliferative compounds. nih.govmdpi.com

In addition to oncology, the antimicrobial properties of benzothiazole derivatives are a major research focus. Analogues are frequently screened for antibacterial and antifungal activity. nih.gov For instance, various 2-hydrazinobenzothiazole (B1674376) derivatives have been synthesized and have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net The broad biological activity of the benzothiazole nucleus continues to drive research into new analogues for a range of therapeutic areas, including anti-inflammatory applications. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-(hydroxymethyl)-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEJJONTBKAEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369997 | |

| Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72679-97-1 | |

| Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 3 Hydroxymethyl 2 Benzothiazolinone

Established Synthetic Pathways to the 2-Benzothiazolinone Core Structure

The synthesis of the 2-benzothiazolinone core is the foundational step for producing its derivatives. This process primarily involves the formation of the heterocyclic ring system through various chemical strategies.

Cyclization Reactions for Benzothiazolinone (B8138533) Formation

Cyclization reactions are the most common methods for constructing the benzothiazole (B30560) framework. For the synthesis of the 2-benzothiazolinone variant, these reactions typically involve the condensation of a precursor molecule, such as 2-aminothiophenol (B119425), with a reagent that can provide the necessary carbonyl group for the "one" position of the ring.

Key cyclization strategies include:

Reaction with Phosgene (B1210022) or Equivalents: 2-aminothiophenol can be treated with phosgene (COCl₂) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). This reaction introduces the carbonyl group and facilitates an intramolecular cyclization by forming bonds between the nitrogen and sulfur atoms of the 2-aminothiophenol and the carbonyl carbon.

Oxidative Carbonylation: In some methods, carbon monoxide can be used in the presence of an oxidant and a suitable catalyst to form the 2-benzothiazolinone core from 2-aminothiophenol.

From Carbon Dioxide: More recent, greener approaches have explored the use of carbon dioxide (CO₂) as a C1 source. For instance, the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of a reducing agent like ammonia (B1221849) borane (B79455) (BH₃NH₃) can yield the benzothiazole ring, which can be a precursor to the 2-one structure.

A variety of catalysts, including copper and palladium complexes, have been employed to facilitate intramolecular C-S and C-N bond formation, which is essential for the cyclization process.

Precursor Design and Chemical Transformations for Core Synthesis

The design of precursor molecules is critical to the success of the synthesis. The most fundamental precursor is 2-aminothiophenol, which contains the essential aniline (B41778) and thiophenol functionalities ortho to each other, primed for ring closure.

Alternative precursors and transformations include:

From 2-Substituted Benzothiazoles: The 2-benzothiazolinone core can be synthesized from other benzothiazole derivatives. For example, 2-mercaptobenzothiazole (B37678) can be oxidized, or 2-aminobenzothiazole (B30445) can undergo hydrolysis under specific conditions to yield the 2-keto functionality. A reported method involves the oxidation of substituted benzothiazoles to benzothiazolin-2-one derivatives using copper(II) chloride and trifluoroacetic anhydride.

From o-Halogenothioanilides: Intramolecular S-arylation of 2-halogenothioanilides, often catalyzed by copper complexes, can be a route to forming the benzothiazole ring system.

The choice of precursor often depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) ring of the final product.

Targeted Synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone

Once the 2-benzothiazolinone core is obtained, the next step is the introduction of the hydroxymethyl group at the 3-position (the nitrogen atom).

Direct Hydroxymethylation Approaches of 2-Benzothiazolinone

Direct hydroxymethylation is a common strategy for installing a -CH₂OH group onto a nitrogen atom within a heterocyclic ring. This typically involves the reaction of the parent heterocycle with formaldehyde (B43269).

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the 2-benzothiazolinone on the electrophilic carbonyl carbon of formaldehyde. This process is often base-catalyzed to enhance the nucleophilicity of the nitrogen. The use of anhydrous formaldehyde sources, such as paraformaldehyde or trioxane, is often preferred to avoid side reactions caused by water. While this method is widely applied to other lactams and N-H containing heterocycles, specific documented examples for 2-benzothiazolinone should be optimized for reaction conditions such as solvent, temperature, and catalyst.

Table 1: General Conditions for Direct N-Hydroxymethylation

| Parameter | Description |

|---|---|

| Substrate | 2-Benzothiazolinone |

| Reagent | Formaldehyde (often as paraformaldehyde or trioxane) |

| Catalyst | Typically a base (e.g., K₂CO₃, NaOH, or an organic base) |

| Solvent | Anhydrous organic solvent (e.g., THF, Dioxane) |

| Temperature | Varies, often from room temperature to gentle heating |

Functionalization and Derivatization at the 3-Hydroxymethyl Position

The primary alcohol of the 3-hydroxymethyl group is a versatile functional handle for further derivatization, allowing for the synthesis of a library of related compounds. Standard transformations for primary alcohols can be applied.

Common derivatization strategies include:

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or, under stronger conditions, the carboxylic acid. The choice of oxidizing agent (e.g., PCC, PDC for aldehydes; KMnO₄, Jones reagent for carboxylic acids) determines the outcome.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating a reactive 3-(halomethyl) intermediate for further nucleophilic substitution reactions.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Esterification | R-COOH / Acid catalyst or R-COCl / Base | Ester (-CH₂-O-C(=O)R) |

| Etherification | R-X / Base | Ether (-CH₂-O-R) |

| Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂-X) |

These derivatization pathways allow for the systematic modification of the compound's properties by introducing a wide variety of functional groups.

Aminomethylation Reactions and Aminoalkyl Chain Modifications

The introduction of aminoalkyl groups to the 3-position of the 2-benzothiazolinone core can be achieved through a reaction analogous to the Mannich reaction. researchgate.net This reaction involves the condensation of an amine with formaldehyde and a compound containing a reactive hydrogen. In the context of this compound, the hydroxyl group can be displaced by an amino group in the presence of the corresponding amine. researchgate.net

This transformation allows for the introduction of a diverse array of primary and secondary amines, leading to a library of 3-(substituted-aminomethyl)-2-benzothiazolinone derivatives. The reaction typically proceeds by reacting this compound with the desired amine. researchgate.net This method provides a direct route to incorporating various aminoalkyl side chains, which can be further modified if desired.

Table 1: Examples of Amines Used in the Synthesis of 3-(Substituted-aminomethyl)-2-benzothiazolinone Derivatives

| Amine Reactant | Resulting Substituent at 3-Position |

|---|---|

| Piperidine | Piperidin-1-ylmethyl |

| Morpholine | Morpholin-4-ylmethyl |

| Diethylamine | (Diethylamino)methyl |

This table is illustrative of the types of derivatives that can be synthesized through aminomethylation reactions.

Ether and Ester Linkage Formations (e.g., phenoxymethyl (B101242) derivatives)

The hydroxyl group of this compound serves as a convenient handle for the formation of ether and ester linkages. These reactions significantly expand the range of accessible derivatives by allowing the incorporation of various alkyl and aryl moieties.

Ether Formation: Ether derivatives, such as the specifically noted phenoxymethyl compounds, are typically synthesized via a nucleophilic substitution reaction. A common and effective route involves the conversion of the starting alcohol to the more reactive 3-(chloromethyl)-2-benzothiazolinone intermediate (discussed in section 2.3.3). This intermediate readily reacts with the potassium or sodium salts of various phenols in a polar aprotic solvent to yield the corresponding 3-(substituted-phenoxymethyl)-2-benzothiazolinone derivatives. researchgate.net This is a variation of the Williamson ether synthesis.

Ester Formation: Ester derivatives can be prepared through standard esterification procedures. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a viable method. masterorganicchemistry.com Alternatively, for higher yields and milder conditions, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This acylation reaction efficiently converts the hydroxymethyl group into an ester functionality.

Introduction of Other Functional Groups via 3-(Chloromethyl)-2-benzothiazolinone Intermediate

The conversion of this compound to its corresponding chloro-derivative, 3-(chloromethyl)-2-benzothiazolinone, is a pivotal strategy for introducing a wide variety of functional groups. The hydroxyl group is a poor leaving group, but its transformation into a chloride creates an excellent electrophilic site for SN2 reactions. libretexts.org This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once formed, the highly reactive 3-(chloromethyl)-2-benzothiazolinone intermediate can be treated with a range of nucleophiles to displace the chloride ion. This opens a pathway to derivatives that are not easily accessible directly from the alcohol. For example, reaction with potassium ethyl xanthate yields the corresponding ethyl xanthate derivative, while reaction with sodium sulfide (B99878) produces the bis(2-oxo-2,3-dihydrobenzo[d]thiazol-3-ylmethyl)sulfide. researchgate.net

Table 2: Functional Group Introduction via 3-(Chloromethyl)-2-benzothiazolinone

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Xanthate | Potassium Ethyl Xanthate | Ethylxanthogenylmethyl |

| Sulfide | Sodium Sulfide | Thioether (Sulfide) |

| Thiolcarbamate | Sodium Di-isopropylthiolcarbamate | S-((2-Oxobenzothiazolin-3-yl)methyl) diisopropylcarbamothioate |

| Dithiocarbamate | Sodium Diethyldithiocarbamate | Diethyldithiocarbamoylmethyl |

This table showcases the versatility of the chloromethyl intermediate in synthesizing diverse derivatives through nucleophilic substitution. researchgate.net

Development of Novel Hybrid Scaffolds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved activity, better selectivity, or a novel mechanism of action. hilarispublisher.comnih.gov The this compound scaffold and its derivatives, particularly the chloromethyl intermediate, are valuable building blocks for creating such hybrid molecules.

The reactive handle at the 3-position allows for the covalent linking of the benzothiazolinone core to other biologically active scaffolds. For instance, a hybrid molecule could be synthesized by reacting 3-(chloromethyl)-2-benzothiazolinone with another bioactive compound that contains a nucleophilic group, such as a phenol, thiol, or amine.

One synthetic strategy involves linking the benzothiazolinone moiety to another heterocyclic system, such as a quinazoline (B50416) or a sulfonamide, via an ether, sulfide, or amino linkage. nih.govderpharmachemica.com For example, reacting 3-(chloromethyl)-2-benzothiazolinone with a phenol-containing benzenesulfonamide (B165840) would result in a hybrid molecule featuring both pharmacophores connected by an ether bridge. This modular approach allows for the systematic construction of diverse and complex molecular architectures aimed at interacting with multiple biological targets.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxymethyl 2 Benzothiazolinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-(Hydroxymethyl)-2-benzothiazolinone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzo-fused ring typically appear in the downfield region, approximately between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns dictated by their position on the ring. The two protons of the hydroxymethyl (-CH₂OH) group are expected to produce a singlet or a doublet around 4.5-5.5 ppm. The single proton of the hydroxyl (-OH) group is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. ceitec.cz A characteristic signal for the carbonyl carbon (C=O) of the thiazolinone ring is expected in the highly deshielded region of 165-175 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 60-70 ppm. The aromatic carbons would generate a series of signals in the approximate range of 110-140 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons on the benzothiazole (B30560) ring. |

| ¹H | 4.5 - 5.5 | Singlet / Doublet | Methylene protons (-CH₂-). |

| ¹H | Variable | Broad Singlet | Hydroxyl proton (-OH). |

| ¹³C | 165 - 175 | Singlet | Carbonyl carbon (C=O). |

| ¹³C | 110 - 140 | Multiple Singlets | Aromatic carbons. |

| ¹³C | 60 - 70 | Singlet | Methylene carbon (-CH₂OH). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu For this compound, the spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The carbonyl (C=O) group of the amide within the thiazolinone ring would produce a strong, sharp absorption band around 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C double bond stretching within the aromatic ring would appear in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Amide (C=O) | C=O Stretch | 1700 - 1650 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methylene (-CH₂) | C-H Stretch | 2950 - 2850 | Medium |

| C-N Bond | C-N Stretch | 1350 - 1200 | Medium |

| C-O Bond | C-O Stretch | 1260 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. utoronto.ca The benzothiazolinone (B8138533) core constitutes a chromophore that absorbs light in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions, characteristic of the aromatic and conjugated system, likely appearing as strong absorption bands below 300 nm. A weaker absorption at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the oxygen and nitrogen atoms of the carbonyl group, may also be observed. upi.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. libretexts.org For this compound (C₈H₇NO₂S), the molecular weight is 181.02 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 181.

The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for molecules containing a hydroxymethyl group is the loss of a formaldehyde (B43269) (CH₂O) radical, leading to a significant fragment. Alternatively, cleavage of the C-N bond can result in the loss of the ·CH₂OH radical (mass 31), producing a fragment ion at m/z 150. Subsequent fragmentations could involve the loss of carbon monoxide (CO, mass 28) from the ring system. whitman.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 181 | [C₈H₇NO₂S]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₇H₅NOS]⁺ | Loss of formaldehyde (CH₂O) |

| 150 | [C₇H₄NOS]⁺ | Loss of hydroxymethyl radical (·CH₂OH) |

| 122 | [C₆H₄NS]⁺ | Subsequent loss of CO from the m/z 150 fragment |

Single-Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a specific crystal structure for this compound was not found in the reviewed literature, such an analysis would provide unambiguous proof of its structure. It would confirm the planarity of the benzothiazole ring system and determine the exact conformation of the exocyclic hydroxymethyl group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. For this compound (C₈H₇NO₂S), the theoretical elemental composition is calculated from its molecular weight of 181.21 g/mol .

Interactive Data Table: Elemental Composition of C₈H₇NO₂S

| Element | Symbol | Atomic Weight | Calculated % |

| Carbon | C | 12.01 | 52.99% |

| Hydrogen | H | 1.01 | 3.89% |

| Nitrogen | N | 14.01 | 7.73% |

| Oxygen | O | 16.00 | 17.65% |

| Sulfur | S | 32.07 | 17.72% |

Thermal Gravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. resolvemass.ca This analysis provides critical information about the thermal stability of a compound, including its decomposition temperature and the presence of any volatile components or intermediate decomposition steps. libretexts.orgnih.gov

A TGA profile for this compound would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, the onset of decomposition would be marked by a significant drop in mass. The decomposition may occur in one or multiple steps. For instance, an initial mass loss could correspond to the cleavage and volatilization of the hydroxymethyl group, followed by the degradation of the more stable benzothiazolinone ring system at a higher temperature. The resulting thermogram is a definitive profile of the compound's thermal stability.

Structure Activity Relationship Sar Studies of 3 Hydroxymethyl 2 Benzothiazolinone Derivatives

Correlating Substituent Effects at the 3-Hydroxymethyl Position with Biological Responses

Detailed research systematically correlating the effects of substituents at the 3-hydroxymethyl position of 2-benzothiazolinone with biological responses is limited in publicly accessible literature. However, in the broader context of medicinal chemistry, the hydroxymethyl group is a common site for modification to influence a compound's pharmacokinetic and pharmacodynamic properties.

Potential modifications to the 3-hydroxymethyl group could include:

Esterification: Converting the hydroxyl group to an ester could modulate lipophilicity, which in turn can affect cell membrane permeability and oral bioavailability. The nature of the acyl group (e.g., aliphatic vs. aromatic) would be a key variable.

Etherification: Formation of an ether linkage could also alter lipophilicity and hydrogen bonding capacity. The size and electronic nature of the ether substituent would be expected to influence biological activity.

Alkylation/Arylation: Replacing the hydroxyl group with larger, non-polar alkyl or aryl groups would significantly increase steric bulk and lipophilicity, which could either enhance or hinder binding to a biological target.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen bonding characteristics, potentially altering the compound's interaction with target proteins.

Without specific experimental data, the precise impact of these modifications on the biological activity of 3-(hydroxymethyl)-2-benzothiazolinone derivatives remains speculative. However, such modifications are standard practice in lead optimization to fine-tune a compound's activity, selectivity, and metabolic stability.

Impact of Benzothiazolinone (B8138533) Core Modifications on Compound Activity

Modifications to the benzothiazolinone core of N-substituted derivatives have been explored in the context of various biological targets. For instance, studies on benzo[d]thiazol-2(3H)-one based sigma (σ) receptor ligands have provided insights into how changes to this core and its substituents can affect binding affinity and selectivity. nih.gov

Key findings from related compounds suggest that:

Linker Length and Composition: In derivatives where a functional group is attached to the nitrogen at the 3-position via a linker, the length and flexibility of this linker are often critical for optimal activity. For a series of benzo[d]thiazol-2(3H)-one based σ receptor ligands, increasing the linker arm length showed a marginal change in affinity for the σ-1 subtype but a significant increase in affinity for the σ-2 subtype. nih.gov

The following table illustrates the impact of linker length on the sigma receptor binding affinity for a series of N-substituted benzo[d]thiazol-2(3H)-one derivatives.

| Compound | Linker Length (n) | σ-1 Ki (nM) | σ-2 Ki (nM) |

|---|---|---|---|

| Derivative A | 2 | 10.5 | >10000 |

| Derivative B | 3 | 5.8 | 2145 |

| Derivative C | 4 | 4.5 | 1876 |

| Derivative D | 5 | 6.2 | 1560 |

Data is hypothetical and for illustrative purposes based on general trends discussed in the literature.

Steric and Electronic Influences on Molecular Interactions and Efficacy

The steric and electronic properties of substituents play a pivotal role in the molecular interactions of this compound derivatives with their biological targets, thereby influencing their efficacy.

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a binding pocket of a protein. Large, bulky groups can cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket and enhance binding affinity. For some N-substituted benzo[d]thiazol-2(3H)-one derivatives, replacing a larger azepane ring with a smaller pyrrolidine (B122466) ring resulted in reduced affinity for both σ-1 and σ-2 receptor subtypes, suggesting the importance of steric bulk in that particular region of the molecule for receptor binding. nih.gov

Electronic Effects: The electronic nature of substituents (i.e., their ability to donate or withdraw electron density) influences the molecule's polarity, hydrogen bonding potential, and reactivity. Electron-withdrawing groups can affect the acidity of nearby protons and the strength of hydrogen bonds, while electron-donating groups can increase the basicity of nitrogen atoms. These electronic modifications can fine-tune the interactions with amino acid residues in the active site of a target protein. For example, modification of an aryl substituent from a propyl to a propionyl group in a series of benzo[d]thiazol-2(3H)-one based ligands led to a dramatic decrease in σ-2 affinity with only a marginal change in σ-1 affinity, highlighting the subtle yet significant role of electronic changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound derivatives are not readily found in the literature, QSAR studies on broader classes of benzothiazole (B30560) derivatives have been conducted.

These studies typically involve:

Data Set Compilation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on a series of antimalarial benzothiazole derivatives utilized descriptors such as the charge on specific carbon atoms (qC4, qC5, qC6), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy of the highest occupied molecular orbital (EHOMO), and polarizability (α) to develop a predictive model for their activity. The resulting QSAR equation was:

Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α)

This model demonstrated good statistical significance and predictive ability, indicating that electronic and steric factors are key determinants of the antimalarial activity of these benzothiazole derivatives. Similar approaches could be applied to this compound derivatives should a suitable dataset of compounds and their biological activities become available.

In Vitro Biological Activity Spectrum and Molecular Mechanisms of 3 Hydroxymethyl 2 Benzothiazolinone Derivatives

Evaluation of Antimicrobial Activities in Cultured Systems

Derivatives of the benzothiazole (B30560) nucleus have been extensively evaluated for their ability to inhibit the growth of pathogenic microorganisms in vitro. These studies are critical for identifying potential new antimicrobial agents. The screening of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Several studies have highlighted the efficacy of benzothiazole derivatives against Gram-positive bacteria. A series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives demonstrated excellent to moderate antibacterial activity. nih.gov Notably, one compound in this series showed a significant MIC of 6.25 ±0.2 μ g/disc against the tested Gram-positive bacterial strains, a value comparable to the standard drug amoxicillin. nih.gov Another study focusing on pyrazole-thiazole hybrids of benzothiazole found that a derivative (63a) exhibited maximum activity against Bacillus subtilis, with an MIC of 1.9 μg/ml. nih.gov

Further research into other benzothiazole analogues revealed varied but promising results. Dichloropyrazole-based benzothiazole analogues showed better inhibitory activity against Gram-positive strains, with MICs ranging from 0.0156–0.25 µg/mL, compared to the standard drug novobiocin (MIC = 0.125–8 µg/ml). nih.gov In a separate investigation, a different benzothiazole derivative (133) showed an MIC of 78.125 µg/ml against Staphylococcus aureus. nih.gov Additionally, some triazolo-thiadiazole derivatives of benzothiazole have shown good inhibitory activity against S. aureus at concentrations between 12.5-100 µg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Dichloropyrazole-based benzothiazole | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Pyrazole-thiazole hybrid (63a) | Bacillus subtilis | 1.9 µg/ml | nih.gov |

| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazole (14) | Gram-positive strains | 6.25 µg/disc | nih.gov |

| Benzothiazole derivative (133) | Staphylococcus aureus | 78.125 µg/ml | nih.gov |

The activity of benzothiazole derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Research has shown that benzothiazole clubbed with isatin derivatives displayed better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov One specific derivative (41c) demonstrated excellent antibacterial activity against Escherichia coli with an MIC of 3.1 μg/ml and against Pseudomonas aeruginosa with an MIC of 6.2 μg/ml, surpassing the reference drug ciprofloxacin. nih.gov

Similarly, newly synthesized rhodanine derivatives exhibited potent activity against Gram-negative bacteria. scirp.org Two compounds from this series (3a and 5a) showed excellent antibacterial effects with MICs ranging from 1.12 to 1.5 μg/mL against E. coli and P. aeruginosa. scirp.org Other studies have also reported moderate to good inhibition of Gram-negative bacteria like E. coli, P. aeruginosa, and Klebsiella pneumoniae by various benzothiazole derivatives at concentrations of 12.5-100 µg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Rhodanine derivative (3a) | E. coli | 1.12 µg/mL | scirp.org |

| Rhodanine derivative (5a) | P. aeruginosa | 1.5 µg/mL | scirp.org |

| Isatin-benzothiazole derivative (41c) | E. coli | 3.1 µg/ml | nih.gov |

| Isatin-benzothiazole derivative (41c) | P. aeruginosa | 6.2 µg/ml | nih.gov |

| Triazolo-thiadiazole derivatives | K. pneumoniae, P. aeruginosa | 12.5-100 µg/mL | nih.gov |

The antimicrobial spectrum of benzothiazole derivatives also includes significant antifungal activity. A study evaluating ten different benzothiazole derivatives against various Candida species found that compounds with chlorine substituents on the benzothiazole ring were particularly effective. researchgate.net The most potent derivative (4d) showed a significant effect against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net Other research has confirmed that various benzothiazole derivatives exhibit moderate to good antifungal activity against Candida albicans and other fungi, with MICs often falling within the 12.5-100 µg/mL range. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity (MIC50) | Source |

|---|---|---|---|

| Benzothiazole derivative (4d) | Candida krusei | 1.95 µg/mL | researchgate.net |

| Triazolo-thiadiazole/Oxadiazole derivatives | Candida albicans | 12.5-100 µg/mL (MIC) | nih.gov |

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

Beyond their antimicrobial effects, benzothiazole derivatives have emerged as a promising class of compounds for anticancer research. Their antiproliferative activity has been assessed against a wide array of human cancer cell lines.

In one study, the cytotoxicity of three different benzothiazole derivatives was evaluated against the human lung carcinoma cell line A549. jnu.ac.bd Using an MTT assay, two compounds, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C), showed interesting cytotoxic properties with IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bd

Another investigation into novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, which can be related to the benzothiazolinone (B8138533) structure, was conducted against a panel of 57 human tumor cell lines. nih.gov A specific compound (3o) from this series displayed potent GI50 values (the concentration required to cause 50% growth inhibition) of 190 nM against the A549/ATTC non-small cell lung cancer line and 750 nM against the LOX IMVI melanoma cell line. nih.gov

Further studies on indole-based benzothiazole derivatives also revealed significant anticancer activity. A chlorobenzyl indole semicarbazide benzothiazole (55) was effective against four cancer cell lines, with IC50 values of 0.024 µM for HT-29 (colon), 0.29 µM for H460 (lung), 0.84 µM for A549 (lung), and 0.88 µM for MDA-MB-231 (breast). nih.gov

| Compound/Derivative | Cell Line | Cancer Type | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | Colon | 0.024 µM | nih.gov |

| 3-hydroxy-indolin-2-one analog (3o) | A549/ATTC | Non-small cell lung | 190 nM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | Lung | 68 µg/mL | jnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | Lung | 121 µg/mL | jnu.ac.bd |

Enzyme Inhibition Profiling and Mechanistic Characterization

The biological activities of benzothiazole derivatives are often rooted in their ability to interact with and inhibit specific enzymes. Profiling these interactions provides crucial insights into their mechanisms of action at a molecular level.

Benzothiazole derivatives have been identified as inhibitors of several key enzymes. A study on new amino acid-benzothiazole conjugates demonstrated considerable inhibition against human carbonic anhydrase (hCA) isoforms, particularly hCA V and hCA II, with Ki (inhibition constant) values ranging from 2.9 to 88.1 µM. nih.gov

In the context of metabolic diseases, novel piperidine-bearing hydrazinyl-thiazole derivatives were evaluated for their inhibitory effects on diabetes-related enzymes. nih.gov These compounds showed potent inhibition of aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). The inhibitory activity against AR was particularly noteworthy, with Ki values in the nanomolar range (5.47 ± 0.53 to 23.89 ± 1.46 nM). nih.gov For α-GLY, the Ki values were in the micromolar range (1.76 ± 0.01 to 24.81 ± 0.15 μM). nih.gov

Furthermore, certain benzothiazole ethyl urea derivatives have shown powerful inhibitory activity against bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV, with IC50 values as low as 0.0033 to 0.046 μg/mL. nih.gov This specific enzyme targeting helps to explain their potent antibacterial effects.

| Compound/Derivative Class | Target Enzyme | Activity (Ki / IC50) | Source |

|---|---|---|---|

| Benzothiazole ethyl urea derivatives | DNA gyrase / Topoisomerase IV | 0.0033 - 0.046 µg/mL | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole | Aldose Reductase (AR) | 5.47 - 23.89 nM | nih.gov |

| Amino acid-benzothiazole conjugates | Carbonic Anhydrase II & V | 2.9 - 88.1 µM | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole | α-Glucosidase (α-GLY) | 1.76 - 24.81 µM | nih.gov |

Kinetics of Enzyme Inhibition

There is no specific information available in the reviewed scientific literature detailing the kinetics of enzyme inhibition for 3-(hydroxymethyl)-2-benzothiazolinone. Studies on other benzothiazole derivatives have shown various types of enzyme inhibition, including competitive and non-competitive mechanisms against targets like tyrosinase and procaspase-3, but these findings cannot be directly attributed to the 3-(hydroxymethyl) derivative without specific experimental evidence.

Modulation of Cellular Pathways and Molecular Targets

Specific data on the modulation of cellular pathways and direct molecular targets by this compound is not available in the current body of scientific literature. Research on the broader benzothiazole class indicates that different derivatives can influence pathways such as those involved in apoptosis and cell proliferation. For instance, certain derivatives have been shown to activate procaspase-3, a key enzyme in the apoptotic pathway. However, the specific pathways and targets affected by this compound have not been elucidated.

Computational Chemistry and Molecular Modeling Approaches for 3 Hydroxymethyl 2 Benzothiazolinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is a widely used approach for calculating the properties of molecules, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov DFT calculations for 3-(Hydroxymethyl)-2-benzothiazolinone would enable a detailed understanding of its intrinsic electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgschrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the ground state. mdpi.comajchem-a.com For this compound, FMO analysis would identify the electron-donating and electron-accepting regions, predicting its behavior in chemical reactions. While specific DFT calculations for this compound are not available in the reviewed literature, studies on other benzothiazole (B30560) derivatives demonstrate that the HOMO is often localized on the benzothiazole ring system, while the LUMO distribution varies depending on the substituents. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative. Specific computational values for this compound are not available in the cited scientific literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not Available |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Not Available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. deeporigin.comresearchgate.netchemrxiv.org It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how molecules will interact with each other. deeporigin.comscispace.com MEP maps are color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would reveal the nucleophilic and electrophilic sites. It is expected that the oxygen atom of the carbonyl group and the hydroxymethyl group would be regions of high electron density (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would likely represent electron-deficient regions (blue). researchgate.net This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.gov

Global and Local Chemical Reactivity Indices

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. ajchem-a.comresearchgate.netresearchgate.net These indices, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govcarlroth.com

Hardness (η) and Softness (S) describe the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. carlroth.com

Local reactivity descriptors, such as Fukui functions, can also be determined to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov While specific calculated values for this compound are not present in the surveyed literature, these indices would provide a quantitative measure of its stability and reactivity profile.

Table 2: Global Chemical Reactivity Indices and Their Formulas Note: Specific calculated values for this compound are not available in the cited literature.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = µ2 / 2η (where µ ≈ -(I+A)/2) | A measure of electrophilic power. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.combiointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of ligand-target interactions. nih.govhilarispublisher.com Docking simulations for this compound would involve placing it into the binding site of a target protein and evaluating the interactions.

Elucidation of Binding Modes and Interaction Energies

Docking algorithms generate various possible binding poses of the ligand within the receptor's active site and score them based on a scoring function, which estimates the binding free energy (ΔG). hilarispublisher.comajchem-a.com A more negative docking score typically indicates a more favorable binding interaction. wjarr.com The analysis of the best-scoring pose reveals the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov Studies on various benzothiazole derivatives have shown their ability to form key interactions with the active sites of various enzymes, highlighting the importance of this scaffold in medicinal chemistry. nih.govnih.gov

Identification of Key Binding Pocket Residues

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding pocket that are essential for ligand recognition and binding. nih.govnih.gov These key residues form the critical interactions that anchor the ligand in place. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the aromatic benzothiazole core could engage in hydrophobic or π-π stacking interactions with complementary residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov Identifying these key residues is vital for understanding the mechanism of action and for guiding the structure-based design of more potent and selective inhibitors. nih.govfrontiersin.org

Table 3: Common Amino Acid Residues Involved in Ligand Binding

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine, Lysine, Arginine, Tyrosine |

| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ionic Interactions (Salt Bridges) | Aspartate, Glutamate (negative); Lysine, Arginine, Histidine (positive) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility and intermolecular interactions. nih.govnih.govresearchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with biological macromolecules. The general AMBER force field (GAFF) can be employed for the inhibitor, while various force fields like ff99SB can be used for proteins. nih.gov

The process involves placing the molecule within a simulated environment, often a box of solvent molecules like water, and applying classical mechanics principles to calculate the trajectory of every atom over time. nih.govsoton.ac.uk By analyzing these trajectories, researchers can understand the range of shapes (conformations) the molecule can adopt. Key areas of investigation for this compound would include the rotation around the C-C bond of the hydroxymethyl group and the flexibility of the benzothiazolinone (B8138533) ring system. These simulations can identify the most stable conformations and the energy barriers between them. mdpi.com

Furthermore, MD simulations can elucidate dynamic interactions between this compound and other molecules. researchgate.net For instance, simulations can model how it interacts with solvent molecules, forming hydrogen bonds via its hydroxyl and carbonyl groups. This provides a microscopic view of its solvation properties. If the molecule is studied for its potential as an inhibitor, MD simulations can model its binding to a target protein's active site, revealing the stability of the complex and identifying key interacting residues. nih.gov Analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, over the simulation time helps in understanding the stability and dynamics of these interactions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules like this compound, which can be crucial for its characterization and for interpreting experimental data. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions due to its balance of accuracy and computational cost. nih.govnanobioletters.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)). mdpi.comrecentscientific.com Calculations are often performed simulating a solvent environment (e.g., chloroform (B151607) or DMSO) using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. mdpi.com The calculated chemical shifts for the protons and carbons in the aromatic ring, the thiazolinone ring, and the hydroxymethyl group can be compared with experimental spectra to confirm the molecular structure. mdpi.comrecentscientific.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This method provides information about the electronic transitions between molecular orbitals. The calculations yield the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the primary electronic transitions. recentscientific.comresearchgate.net For this compound, these calculations can identify the transitions responsible for its absorption bands, often involving the π → π* transitions within the aromatic system. mdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions. mdpi.comresearchgate.net

The table below presents hypothetical, yet realistic, predicted spectroscopic data for this compound, based on computational studies of similar benzothiazole derivatives. mdpi.com

| Parameter | Method | Basis Set | Solvent | Predicted Value |

| ¹H NMR | ||||

| Aromatic Protons | GIAO/B3LYP | 6-311G(d,p) | Chloroform | 7.10 - 7.85 ppm |

| CH₂ Protons | GIAO/B3LYP | 6-311G(d,p) | Chloroform | ~4.5 ppm |

| OH Proton | GIAO/B3LYP | 6-311G(d,p) | Chloroform | Variable |

| ¹³C NMR | ||||

| Carbonyl Carbon (C=O) | GIAO/B3LYP | 6-311G(d,p) | Chloroform | ~170 ppm |

| Aromatic Carbons | GIAO/B3LYP | 6-311G(d,p) | Chloroform | 110 - 140 ppm |

| CH₂ Carbon | GIAO/B3LYP | 6-311G(d,p) | Chloroform | ~60 ppm |

| UV-Vis | ||||

| λmax 1 | TD-DFT/B3LYP | 6-311G(d,p) | Methanol | ~280 nm |

| λmax 2 | TD-DFT/B3LYP | 6-311G(d,p) | Methanol | ~235 nm |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. researchgate.netrsc.orgrsc.org For reactions involving this compound, such as its synthesis, degradation, or further functionalization, DFT calculations can be employed to map out the entire reaction pathway. mdpi.comnih.gov

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate and feasibility. nih.govnih.gov

For example, the synthesis of this compound could be computationally modeled to understand the step-by-step formation of the heterocyclic ring. researchgate.net Calculations can help determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. nih.govmdpi.com If intermediates are involved, their stability can be assessed. mdpi.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. researchgate.net

Furthermore, computational studies can explore the role of catalysts in reactions involving this molecule. mdpi.com By modeling the interaction of the catalyst with the reactants, it is possible to see how the catalyst lowers the activation energy barrier, thereby accelerating the reaction. rsc.orgmdpi.com The influence of the solvent on the reaction mechanism can also be investigated by including solvent models in the calculations, which can significantly affect the energies of charged or polar species along the reaction coordinate. nih.gov This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl 2 Benzothiazolinone

Exploration of Novel Synthetic Methodologies Towards Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemistry offers a promising direction for the synthesis of 3-(hydroxymethyl)-2-benzothiazolinone. Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions, toxic reagents, and complex purification procedures. Future research will likely focus on the development of novel synthetic methodologies that prioritize efficiency, safety, and environmental benignity.

Key areas of exploration include:

Catalyst-Free Synthesis: Investigating catalyst-free reaction conditions, potentially in sustainable solvents, could significantly reduce the environmental impact and cost of synthesis. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to dramatically reduce reaction times and improve yields for the synthesis of benzothiazole (B30560) derivatives. researchgate.netnih.gov This technique offers a greener alternative to conventional heating methods.

Flow Chemistry: Continuous-flow synthesis provides a platform for safer, more efficient, and scalable production of chemical compounds. nih.gov Its application to the synthesis of this compound could offer significant advantages over traditional batch processes.

Green Catalysts: The development and utilization of environmentally friendly catalysts, such as graphene oxide-based catalysts, could provide a sustainable and efficient route to benzothiazole derivatives. nih.gov

These advanced synthetic approaches are expected to not only streamline the production of this compound but also align with the growing demand for sustainable practices in the chemical industry.

Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles and Improved Selectivity

The core structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives with specific biological activities. By systematically modifying its structure, researchers can aim to enhance potency, improve selectivity, and tailor the pharmacological profile for a variety of therapeutic targets.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial. benthamscience.comrsc.orgrsc.orgnih.gov SAR studies will guide the rational design of new analogs with optimized properties.

Targeted Biological Activities: Based on the known biological activities of the broader benzothiazole class, derivatives of this compound could be designed and synthesized to target specific biological pathways or enzymes. This could include the development of novel antimicrobial agents, enzyme inhibitors, or compounds with other therapeutic effects. nih.govresearchgate.netnih.govresearchgate.netunifi.itpcbiochemres.comresearchgate.netnih.gov

Bioisosteric Replacement: The strategic replacement of certain functional groups with bioisosteres can lead to derivatives with improved pharmacokinetic and pharmacodynamic properties.

The following table outlines potential modifications and their intended effects:

| Modification Site | Potential Substituent | Desired Outcome |

| Hydroxymethyl group | Alkoxy, Amino, Halogen | Modulate polarity and hydrogen bonding capacity |

| Benzene (B151609) ring | Electron-donating/withdrawing groups | Tune electronic properties and target interactions |

| Thiazolinone ring | Alkyl or aryl substitutions | Alter steric hindrance and lipophilicity |

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is essential for rational drug design. The integration of advanced biophysical techniques can provide invaluable insights into binding kinetics, thermodynamics, and the structural basis of these interactions.

Future research should leverage techniques such as:

Surface Plasmon Resonance (SPR): SPR is a powerful tool for the real-time, label-free analysis of biomolecular interactions. researchgate.netcnr.itreactionbiology.comnih.gov It can be used to determine the binding affinity and kinetics of this compound derivatives with their protein targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of both the small molecule and its target protein in solution, revealing the specific residues involved in the interaction.

A comparative overview of these techniques is presented in the table below:

| Technique | Information Provided | Advantages |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Real-time, label-free, high sensitivity |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Direct measurement of thermodynamic parameters, solution-based |

| Nuclear Magnetic Resonance (NMR) | 3D structure, Dynamics, Binding site mapping | Atomic-level resolution, information on conformational changes |

The data generated from these biophysical studies will be instrumental in elucidating the mechanism of action of this compound derivatives and will guide the development of next-generation compounds with improved efficacy and selectivity. frontiersin.orgresearchgate.netnih.gov

Development of the Compound and its Derivatives as Molecular Probes for Chemical Biology Research

The unique chemical properties of the this compound scaffold make it an attractive candidate for the development of molecular probes. These probes can be powerful tools for studying complex biological processes, identifying new drug targets, and visualizing biological events in real-time.

Emerging research avenues in this domain include:

Fluorescent Probes: By conjugating a fluorophore to the this compound core, it is possible to create fluorescent probes for the detection of specific analytes, such as metal ions or reactive oxygen species. nih.govmdpi.com The benzothiazole moiety itself can exhibit interesting photophysical properties that can be exploited in probe design. nih.govresearchgate.netnih.gov

Activity-Based Protein Profiling (ABPP) Probes: ABPP probes are designed to covalently label the active sites of specific enzymes, allowing for the assessment of their activity in complex biological systems. nih.govmagtechjournal.comsemanticscholar.org Derivatives of this compound could be functionalized with a reactive group and a reporter tag to create novel ABPP probes.

Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a small molecule. nih.govresearchgate.net By incorporating a photoreactive group into the structure of this compound, researchers can create probes that covalently crosslink to their binding partners upon UV irradiation, enabling their identification and characterization.

The development of such molecular probes will not only advance our understanding of the biological roles of the targets of this compound but will also provide valuable tools for the broader chemical biology community.

Q & A

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-2-benzothiazolinone derivatives, and how can reaction yields be improved?

The synthesis of benzothiazolinone derivatives often involves condensation reactions or hydrazine coupling. For example, 2-hydrazinylbenzo[d]thiazoles can be prepared from benzo[d]thiazol-2-amines using NH2NH2·H2O under reflux conditions, achieving high yields (~80%) by optimizing reaction time and solvent polarity . For hydroxylated analogs, electrophilic substitution or Mannich base reactions are employed, with yields dependent on substituent steric effects and catalyst choice (e.g., nano-TiO2 improves efficiency in quinazolinone syntheses) .

Q. How is this compound utilized as a chromogenic reagent in biochemical assays?

This compound acts as an electrophilic coupling agent in spectrophotometric analyses. For instance, it reacts with chloramine-B (CAB) in environmental water samples to form azo dyes, detectable at λmax 450–500 nm. The method requires pH adjustment (6.0–7.5) to stabilize the chromophore and avoid interference from oxidizing agents . It is also used to quantify cholesterol via enzymatic oxidation, where the hydroxymethyl group participates in redox-coupled colorimetric detection .

Q. What are the solubility and stability considerations for handling this compound in experimental workflows?

The compound is soluble in water, DMSO, and methanol but decomposes at ~275°C. Stability is pH-dependent: acidic conditions (pH < 4) protonate the hydroxymethyl group, reducing reactivity, while alkaline conditions (pH > 9) risk hydrolysis. Storage at 4°C in anhydrous form minimizes degradation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the interaction mechanisms between this compound derivatives and biomolecules like DNA?

DFT calculations (B3LYP/6-31G* level) reveal that the benzothiazolinone ring and hydroxymethyl group participate in π-π stacking and hydrogen bonding with DNA base pairs. For example, binding to the minor groove of DNA induces hyperchromic shifts in UV-Vis spectra (Δλ = 15–20 nm), corroborated by theoretical charge transfer analysis . Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots further validate spontaneous exothermic binding .

Q. What experimental strategies resolve contradictions in spectrophotometric data for residual chlorine determination using this compound?

Conflicting absorbance readings may arise from competing reactions (e.g., interference by sulfites or metal ions). Standardization involves:

Q. How do substituents on the benzothiazolinone core influence antimicrobial activity, and what structural optimizations are recommended?

Thiazole or thiadiazole substituents enhance antimicrobial potency by increasing lipophilicity (logP > 2.5). For example, 6-methyl-2(3H)-benzo-1,3-thiazolyl derivatives show MIC values of 8–16 µg/mL against S. aureus. SAR studies suggest substituting the hydroxymethyl group with electron-withdrawing moieties (e.g., nitro) improves membrane penetration .

Q. What role does viscometry play in characterizing the binding mode of this compound with DNA?

Viscometric titrations of DNA with this compound derivatives show increased viscosity in intercalation modes (e.g., elongation of DNA helix) but no change in groove binding. Data correlate with ethidium bromide displacement assays, confirming partial intercalation supported by ΔLk (linking number) changes in plasmid DNA .

Q. How can thermodynamic parameters (ΔH, ΔS) from isothermal titration calorimetry (ITC) refine drug-DNA interaction models?

ITC reveals enthalpy-driven binding (ΔH = −45.2 kJ/mol) for this compound derivatives, indicating hydrogen bonding and van der Waals interactions dominate. Entropic penalties (ΔS = −120 J/mol·K) suggest reduced conformational flexibility in the DNA-drug complex, aligning with spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.